4-(3-Fluoro-5-methoxyphenyl)piperidine
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Overview
Description
4-(3-Fluoro-5-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16FNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 3-fluoro-5-methoxybenzaldehyde is first converted to a corresponding alcohol or other intermediate through reduction or other suitable reactions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine under appropriate conditions, often involving a catalyst such as palladium or other transition metals.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Fluoro-5-methoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-methoxyphenyl)piperidine
- 4-(3-Fluoro-2-methoxyphenyl)piperidine
- 4-(3-Fluoro-5-ethoxyphenyl)piperidine
Comparison
Compared to similar compounds, 4-(3-Fluoro-5-methoxyphenyl)piperidine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(3-fluoro-5-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3 |
InChI Key |
FKVHRCWZPOABKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNCC2)F |
Origin of Product |
United States |
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